1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Description
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (C₁₂H₁₀BrN₂O₃, molecular weight: 311.13 g/mol) is a pyridazine derivative characterized by a tetrahydropyridazine core, a carboxylic acid group at position 3, and a 4-bromophenyl substituent at position 1. The compound is synthesized via condensation of 2-oxo-glutaric acid with hydrazine derivatives, followed by functionalization with bromophenyl groups . Its structure combines conformational flexibility from the tetrahydropyridazine ring and electronic modulation from the bromine substituent, making it a versatile intermediate in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
1-(4-bromophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-4H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQRRHOXLZAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst to form the pyridazine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with its analogs, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Reactivity and Acidity
- Electron-Withdrawing Groups (EWGs):
- The 4-bromophenyl group in the target compound is a strong EWG, enhancing the acidity of the carboxylic acid (pKa ~2.5–3.0) and facilitating proton transfer in reactions . In contrast, the 3-chloro-4-methylphenyl analog (sc-332534) exhibits moderate acidity due to the weaker electron-withdrawing effect of chlorine .
- Electron-Donating Groups (EDGs): The 3-methylphenyl substituent (CAS 731826-98-5) reduces acidity (pKa ~4.0–4.5) and increases lipophilicity, favoring solubility in organic solvents like chloroform .
Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Solubility | Key Functional Features | Reference |
|---|---|---|---|---|---|
| 1-(4-Bromophenyl)-6-oxo-...-3-carboxylic acid | 4-BrPh | 311.13 | Limited data; likely polar solvents | High acidity, Suzuki coupling capability | [5] |
| 1-(2-Chlorophenyl)-6-oxo-...-3-carboxylic acid | 2-ClPh | 252.70 | Not reported | Moderate reactivity, lab-use only | [3] |
| 1-(3-Methylphenyl)-6-oxo-...-3-carboxylic acid | 3-MePh | 232.23 | Chloroform, methanol, DMSO | Enhanced lipophilicity | [9] |
| 1-(3-Chloro-4-methylphenyl)-6-oxo-...-acid | 3-Cl-4-MePh | 281.72 | Polar aprotic solvents | Conformational flexibility | [4] |
| 1-(4-Fluorophenyl)-6-oxo-...-3-carboxylic acid | 4-FPh | 250.22 | Methanol, DMSO | Rigid lactam-like structure | [7] |
Stability and Handling
Research Findings and Industrial Relevance
- Medicinal Chemistry: The benzodiazol-2-yl analog (CAS 726154-70-7) is a protease inhibitor precursor, leveraging its planar aromatic system for target binding .
- Material Science: Fluorinated derivatives (e.g., 4-FPh) exhibit rigid lactam conformations, making them candidates for crystallography studies .
Biological Activity
1-(4-Bromophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 297.11 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease pathways.
- Antiproliferative Effects : Studies have demonstrated its ability to inhibit the growth of cancer cell lines.
- Apoptosis Induction : The compound may trigger programmed cell death in malignant cells.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound:
- Cell Lines Tested : It has been tested against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC Values : The IC values for these cell lines range from 5 µM to 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Neuroprotective Activity
The compound has also been investigated for its neuroprotective effects:
- Acetylcholinesterase Inhibition : It exhibits inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease.
Case Studies
Several case studies have highlighted the efficacy of the compound in preclinical models:
-
Study on MCF-7 Cells :
- The compound induced apoptosis as evidenced by increased caspase activity.
- Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells.
-
Neuroprotection in Animal Models :
- In vivo studies demonstrated that treatment with the compound improved cognitive functions in models of Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
